molecular formula C6H8O3 B044603 Methyl 3-oxocyclobutanecarboxylate CAS No. 695-95-4

Methyl 3-oxocyclobutanecarboxylate

Cat. No. B044603
CAS RN: 695-95-4
M. Wt: 128.13 g/mol
InChI Key: IHLHSAIBOSSHQV-UHFFFAOYSA-N
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Patent
US08158616B2

Procedure details

A solution of N,N′-dicyclohexylcarbodiimide (7.17 g, 0.0347 mol) in methylene chloride (8 mL, 0.1 mol) was added dropwise to a stirred mixture of 3-oxocyclobutanecarboxylic acid (3.6 g, 0.032 mol), methanol (2.6 mL, 0.063 mol) and 4-dimethylaminopyridine (3.08 g, 0.0252 mol) in methylene chloride (20 mL, 0.2 mol). The mixture was stirred at rt for 24 h, then filtered through Celite. The filtrate was washed with 0.5 M HCl and sat. sodium bicarbonate, dried and concentrated to dry. The residue was purified on silica gel, eluting with 0 to 40% EtOAc in hexane, to give the desired ester (3.26 g, 80.64%). 1H NMR (CDCl3, 400 MHz): 3.78 (s, 3H), 3.43˜3.20 (5H, m) ppm.
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.08 g
Type
catalyst
Reaction Step One
Name
Yield
80.64%

Identifiers

REACTION_CXSMILES
[CH:1]1(N=C=NC2CCCCC2)CCCCC1.C(Cl)Cl.[O:19]=[C:20]1[CH2:23][CH:22]([C:24]([OH:26])=[O:25])[CH2:21]1.CO>CN(C)C1C=CN=CC=1>[O:19]=[C:20]1[CH2:23][CH:22]([C:24]([O:26][CH3:1])=[O:25])[CH2:21]1

Inputs

Step One
Name
Quantity
7.17 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
8 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
3.6 g
Type
reactant
Smiles
O=C1CC(C1)C(=O)O
Name
Quantity
2.6 mL
Type
reactant
Smiles
CO
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
3.08 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
The filtrate was washed with 0.5 M HCl and sat. sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to dry
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel
WASH
Type
WASH
Details
eluting with 0 to 40% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O=C1CC(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.26 g
YIELD: PERCENTYIELD 80.64%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.